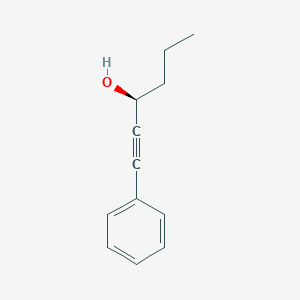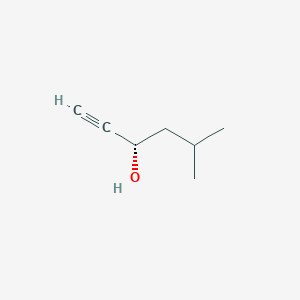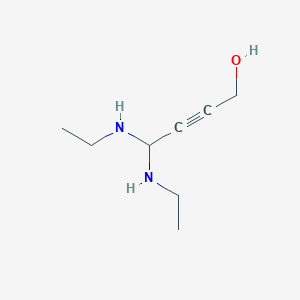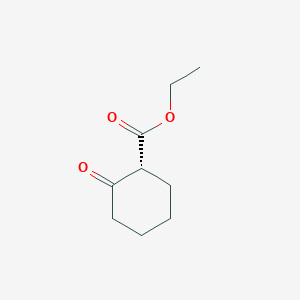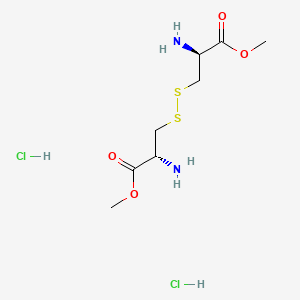
2-Hydroxyethyl hydrogen sulfite
Overview
Description
2-Hydroxyethyl hydrogen sulfite is a useful research compound. Its molecular formula is C2H6O4S and its molecular weight is 126.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxyethyl hydrogen sulfite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxyethyl hydrogen sulfite including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Imaging and Detection in Biological Systems
2-Hydroxyethyl hydrogen sulfite plays a role in the detection of hydrogen sulfide (H2S) and reactive sulfur species (RSS) in biological systems. H2S is involved in various physiological events, including vascular tone regulation and neuromodulation. Its unique chemical properties make it a target for chemical biology approaches, utilizing fluorescent probes for visualization in living systems (Lin, Chen, Xian, & Chang, 2015).
Food Preservation
Sulfur dioxide and sulfites, including 2-Hydroxyethyl hydrogen sulfite, are used in the preservation of fruits and vegetables. They exist in various forms, such as undissociated sulfurous acid and free sulfite ions, contributing to the preservation value in foods (Joslyn & Braverman, 1954).
Neuroprotection Against Oxidative Stress
Sulfite, an oxidized metabolite of H2S, has been found to protect neurons from oxidative stress caused by high concentrations of glutamate. This indicates a potential therapeutic role in conditions involving oxidative neuronal damage (Kimura, Shibuya, & Kimura, 2018).
Hydrogen Production and Environmental Applications
2-Hydroxyethyl hydrogen sulfite is involved in hydrogen production through electrochemical processes. The electrochemical oxidation of sulfite ions is a promising approach for large-scale hydrogen production, with implications for environmental sustainability and energy generation (Márquez-Montes et al., 2020).
Advanced Oxidation and Reduction Processes in Water Treatment
Sulfite-based advanced oxidation and reduction processes are used in water treatment. These processes generate reactive species for pollutant elimination, offering an eco-friendly and cost-effective solution for water purification (Wu et al., 2021).
properties
IUPAC Name |
2-hydroxyethyl hydrogen sulfite | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S/c3-1-2-6-7(4)5/h3H,1-2H2,(H,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKPQHFEMFIDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COS(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl hydrogen sulfite | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]piperidine](/img/structure/B8254010.png)



